molecular formula C8H16ClNO2 B6194773 [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride CAS No. 2680540-49-0

[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride

Cat. No.: B6194773
CAS No.: 2680540-49-0
M. Wt: 193.7
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Description

[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: is a synthetic compound with a unique bicyclic structure

Properties

CAS No.

2680540-49-0

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, followed by functionalization to introduce the methoxymethyl and hydroxyl groups. The final step involves the formation of the hydrochloride salt.

    Bicyclic Core Formation: The initial step often involves a Diels-Alder reaction to form the bicyclic structure.

    Hydrochloride Salt Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic structure.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxymethyl group could introduce various functional groups.

Scientific Research Applications

[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving similar bicyclic structures.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, while the functional groups can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: can be compared with other bicyclic compounds such as:

  • [2-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride
  • [1-(ethoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride
  • [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-3-yl]methanol hydrochloride

These compounds share similar bicyclic structures but differ in the position or type of functional groups. The unique combination of functional groups in [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride may confer distinct properties and reactivity, making it valuable for specific applications.

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